Siegeskaurolic acid

Description

Contextualization within Natural Products Chemistry and Phytomedicine

Siegeskaurolic acid is a kaurane-type diterpenoid, a class of compounds known for their complex structures and diverse biological activities. cymitquimica.com Its position within natural products chemistry is significant, as it represents a molecular entity derived from a plant with a long history of medicinal use. The study of such compounds is central to phytomedicine, a field that seeks to provide a scientific foundation for the therapeutic application of plant-based medicines. researchgate.net The investigation into this compound is a prime example of how traditional knowledge can guide the discovery of novel bioactive molecules with potential for drug development. researchgate.net Research into this compound contributes to the broader understanding of how natural products can modulate physiological and pathological processes. biosynth.com

Historical Overview of Discovery and Initial Isolation

The discovery of this compound is intrinsically linked to the chemical investigation of Siegesbeckia species, particularly Siegesbeckia pubescens. Bioassay-guided fractionation of extracts from this plant led to the isolation and identification of several bioactive compounds, including this compound. d-nb.inforesearchgate.net This process involves separating the plant extract into various fractions and testing their biological activity, which allows researchers to pinpoint the specific molecules responsible for the observed effects. d-nb.info The structural elucidation of this compound was accomplished through spectroscopic techniques, which revealed its characteristic ent-kaurane skeleton. d-nb.info

Ethnobotanical Significance and Traditional Use Leading to Scientific Investigation of this compound-Containing Plants (e.g., Siegesbeckia species)

Plants of the Siegesbeckia genus, the source of this compound, have a rich history in traditional medicine systems across the globe. wikipedia.org In Traditional Chinese Medicine, where it is known as Xi Xian Cao, Siegesbeckia has been used for centuries to treat conditions such as arthritis, rheumatism, and hypertension. wikipedia.orgbhma.infosigesbeckia.com The plant's aerial parts have been traditionally used to alleviate joint and muscle pain. bhma.info The long-standing and widespread ethnobotanical use of Siegesbeckia species for inflammatory-related ailments prompted scientific inquiry into its chemical constituents and pharmacological properties, ultimately leading to the isolation and study of this compound. wikipedia.orgnih.gov The traditional applications provided a crucial starting point for modern research to explore the plant's therapeutic potential on a molecular level. nih.gov

Current Research Landscape and Identified Gaps in Understanding this compound Biology

Current research on this compound is largely focused on its anti-inflammatory and immunomodulatory properties. medchemexpress.comnih.gov Studies have demonstrated its ability to inhibit the production of key inflammatory mediators. chemfaces.commedchemexpress.com The compound has been shown to suppress the expression of enzymes like iNOS and COX-2, which are involved in the inflammatory cascade. nih.govscialert.net

Despite these advances, there are still gaps in our understanding of this compound's biology. While its anti-inflammatory effects are well-documented in preclinical models, the precise molecular targets and the full spectrum of its signaling pathways are yet to be completely elucidated. biosynth.compsu.edu Further research is needed to explore its potential in other therapeutic areas and to understand its pharmacokinetic and pharmacodynamic profiles in more detail.

Detailed Research Findings

Anti-inflammatory Mechanisms

A significant body of research points to the potent anti-inflammatory activity of this compound. cymitquimica.commedchemexpress.com Studies have shown that it can inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α), all of which are key players in the inflammatory response. chemfaces.commedchemexpress.com This inhibition is achieved, at least in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels. chemfaces.com

The underlying mechanism for these effects appears to be the modulation of the nuclear factor-kappaB (NF-κB) signaling pathway. medchemexpress.comchemfaces.com this compound has been found to prevent the degradation of the inhibitor of NF-κB (IκB), which in turn leads to decreased nuclear translocation of the p65 and p50 subunits of NF-κB. chemfaces.com By inhibiting NF-κB activation, this compound effectively dampens the inflammatory cascade. jst.go.jp

| Parameter | Effect of this compound | Mechanism |

| Nitric Oxide (NO) Production | Inhibition | Downregulation of iNOS expression |

| Prostaglandin E2 (PGE2) Production | Inhibition | Downregulation of COX-2 expression |

| TNF-α Production | Inhibition | Modulation of NF-κB pathway |

| NF-κB Activation | Inhibition | Prevention of IκB degradation |

Structure

2D Structure

Properties

IUPAC Name |

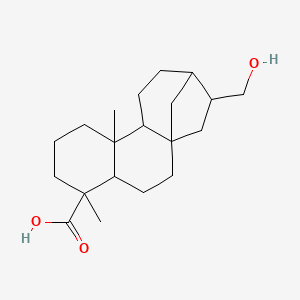

14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h13-16,21H,3-12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAMKMUMKLXDFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)CO)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Extraction, and Isolation Methodologies for Siegeskaurolic Acid

Natural Sources and Distribution of Siegeskaurolic Acid

The quest for this compound begins in the diverse flora of the Asteraceae family, where it is primarily found within specific genera and plant tissues.

Identification of Plant Species and Genera

This compound is predominantly isolated from plants belonging to the genus Siegesbeckia. Notably, Siegesbeckia pubescens and Sigesbeckia glabrescens have been identified as significant natural sources of this compound. While the Burseraceae family is known for its rich phytochemical profile, current scientific literature does not indicate it as a source of this compound.

| Plant Species | Genus | Family |

| Siegesbeckia pubescens | Siegesbeckia | Asteraceae |

| Sigesbeckia glabrescens | Siegesbeckia | Asteraceae |

Localization within Specific Plant Parts and Tissues

Research has shown that this compound is not uniformly distributed throughout the plant. In Siegesbeckia pubescens, the compound has been successfully isolated from the roots, suggesting a significant accumulation in the subterranean portions of the plant. Additionally, studies on Siegesbeckia species have reported the presence of various diterpenoids, including ent-kaurane types, in the aerial parts, indicating that this compound may also be present in the leaves and stems.

Geographic and Environmental Factors Influencing this compound Accumulation

The biosynthesis and accumulation of secondary metabolites in plants, including diterpenoids like this compound, are intricately linked to geographic and environmental conditions. Plants of the genus Siegesbeckia are widely distributed, particularly in East and Southeast Asia.

While specific studies detailing the precise environmental triggers for increased this compound production are limited, it is generally understood that factors such as soil composition, climate, altitude, and exposure to biotic and abiotic stressors can significantly influence the phytochemical profile of a plant. These environmental pressures can modulate the expression of genes involved in the biosynthesis of secondary metabolites as a defense mechanism, potentially leading to variations in the concentration of this compound in plants from different geographical locations.

Advanced Extraction Techniques from Natural Sources for Research

The isolation of this compound for scientific investigation necessitates the use of effective extraction methodologies. Both traditional solvent-based methods and modern, advanced techniques are employed to obtain this compound from its natural botanical sources.

Solvent-Based Extraction Methods

Conventional extraction techniques rely on the use of solvents to dissolve and isolate the target compound from the plant matrix. These methods are widely used in phytochemical research due to their simplicity and scalability.

Maceration: This simple technique involves soaking the plant material in a chosen solvent for a specific period with occasional agitation. It is a straightforward method but may be less efficient than other techniques.

Soxhlet Extraction: A more efficient continuous extraction method, Soxhlet extraction, utilizes a specialized apparatus to repeatedly wash the plant material with a heated solvent. This process allows for a thorough extraction but can expose thermolabile compounds to prolonged heat.

Cold Percolation: In this method, a solvent is slowly passed through a column packed with the plant material. It is a gentle process that avoids the use of heat, making it suitable for heat-sensitive compounds.

A documented method for the isolation of this compound from the roots of Siegesbeckia pubescens involved initial extraction with chloroform, followed by purification using column chromatography. This highlights the importance of selecting an appropriate solvent system to effectively extract the target diterpenoid.

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent. | Simple, low cost. | Time-consuming, potentially lower yield. |

| Soxhlet Extraction | Continuous washing with a heated solvent. | High extraction efficiency. | Potential degradation of heat-sensitive compounds. |

| Cold Percolation | Slow passage of solvent through plant material. | Avoids heat, suitable for thermolabile compounds. | Can be a slower process. |

Microwave-Assisted Extraction (MAE) for this compound

Microwave-Assisted Extraction (MAE) is a modern and efficient technique that utilizes microwave energy to heat the solvent and plant material, thereby accelerating the extraction process. The primary advantages of MAE include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields compared to conventional methods. The microwave energy directly interacts with polar molecules within the solvent and plant cells, leading to rapid heating and the rupture of cell walls, which facilitates the release of the target compounds. While specific studies on the application of MAE for the extraction of this compound are not extensively documented, its proven efficacy in extracting other diterpenoids and various phytochemicals from plant matrices suggests its strong potential for this purpose. The efficiency of MAE is influenced by several factors, including the choice of solvent, temperature, extraction time, and the power of the microwave radiation.

Ultrasound-Assisted Extraction (UAE) for this compound

Ultrasound-Assisted Extraction (UAE) is a modern technique that utilizes high-frequency sound waves (>20 kHz) to facilitate the extraction of bioactive compounds from plant matrices. nih.gov The primary mechanism involves acoustic cavitation, where the formation, growth, and collapse of microscopic bubbles in the solvent generate intense local pressures and temperatures. nih.gov This process creates micro-jets and shockwaves that disrupt plant cell walls, enhancing solvent penetration and facilitating the release of intracellular contents like this compound into the extraction medium. nih.govnih.gov

The main advantages of UAE over conventional methods include reduced extraction times, lower solvent consumption, and increased extraction efficiency, often at lower temperatures, which is crucial for preventing the degradation of thermolabile compounds. nih.govmdpi.com The process enhances mass transfer and can significantly improve the yield of target molecules. nih.gov For the extraction of diterpenoids such as this compound from plant sources like Siegesbeckia pubescens, UAE offers a highly efficient and green alternative to traditional solvent extraction.

Key parameters that influence the efficiency of UAE include ultrasonic frequency and power, extraction time, temperature, and the choice of solvent. nih.gov Water, ethanol (B145695), methanol (B129727), or their aqueous mixtures are commonly used solvents, with the selection depending on the polarity of the target compound. mdpi.com

Table 1: Key Parameters in Ultrasound-Assisted Extraction (UAE)

| Parameter | Description | Typical Range/Values | Impact on Extraction |

|---|---|---|---|

| Frequency | The frequency of the ultrasound waves. | 20 - 50 kHz | Higher frequencies can enhance cavitation, but the optimal value depends on the matrix. |

| Power | The amount of energy delivered to the sample. | 100 - 500 W | Higher power increases cavitation intensity, improving cell wall disruption and yield. |

| Temperature | The temperature of the extraction medium. | 25 - 60 °C | Higher temperatures can increase solubility and diffusion rates, but may degrade thermolabile compounds. |

| Time | The duration of the ultrasound application. | 5 - 30 min | Yield typically increases with time up to a certain point, after which degradation may occur. nih.gov |

| Solvent | The liquid used to extract the compound. | Ethanol, Methanol, Water | The solvent's polarity should match that of this compound to maximize solubility and yield. |

| Solid/Liquid Ratio | The ratio of plant material to solvent volume. | 1:10 to 1:30 g/mL | A higher solvent volume can improve mass transfer and prevent saturation. nih.gov |

Supercritical Fluid Extraction (SFE) Considerations for this compound

Supercritical Fluid Extraction (SFE) is a sophisticated separation technology that uses a supercritical fluid as the extraction solvent. evapurex.com Carbon dioxide (CO2) is the most commonly used fluid due to its favorable critical point (31°C and 73.8 bar), non-toxicity, non-flammability, and "green" credentials. separeco.comnih.gov In its supercritical state, CO2 possesses properties of both a liquid and a gas, allowing it to diffuse efficiently into the plant matrix (like a gas) while having the dissolving power of a liquid. evapurex.com

For a compound like this compound, SFE offers high selectivity and efficiency. nih.gov The solvent power of supercritical CO2 can be precisely tuned by modifying the pressure and temperature, allowing for the selective extraction of specific compounds. separeco.com Since SFE can be operated at low temperatures, it is particularly suitable for extracting thermally sensitive diterpenoids, minimizing the risk of degradation. nih.gov

While supercritical CO2 is nonpolar, its polarity can be increased by adding a small amount of a polar co-solvent, such as ethanol or methanol. nih.gov This modification is crucial for efficiently extracting moderately polar compounds like this compound. After extraction, the CO2 is simply depressurized, returning it to a gaseous state and leaving behind a pure, solvent-free extract. separeco.com

Table 2: Considerations for Supercritical Fluid Extraction (SFE) of this compound

| Consideration | Relevance for this compound Extraction |

|---|---|

| Pressure | A primary parameter for controlling solvent density and solvating power. Higher pressures (e.g., 200-400 bar) generally increase the solubility of diterpenoids. nih.gov |

| Temperature | Affects both solvent density and solute vapor pressure. Optimal temperatures are typically between 40-60°C to ensure compound stability. nih.gov |

| Co-solvent | The addition of a polar modifier like ethanol (5-15%) is likely necessary to enhance the extraction efficiency of the moderately polar this compound. nih.gov |

| Selectivity | By fine-tuning pressure and temperature, SFE can selectively target diterpenoids, reducing the co-extraction of undesirable compounds. separeco.com |

| Purity of Extract | The process yields a highly pure extract free from residual organic solvents, which is advantageous for subsequent purification steps. evapurex.com |

Optimization of Parameters for Enhanced this compound Yield and Selectivity

To maximize the recovery of this compound, the optimization of extraction parameters is essential. Methodologies like Response Surface Methodology (RSM) are often employed to systematically study the effects of multiple variables and their interactions. nih.gov This statistical approach allows for the determination of the optimal conditions to achieve the highest possible yield and purity of the target compound.

The key parameters that are typically optimized include solvent composition, extraction temperature, extraction time, and the solid-to-solvent ratio. mdpi.comresearchgate.net For instance, the concentration of the organic solvent (e.g., ethanol) in an aqueous mixture can significantly influence the solubility of this compound. nih.gov Similarly, temperature and time must be balanced to ensure complete extraction without causing thermal degradation. mdpi.com

By systematically varying these parameters and analyzing the resulting extract for this compound content, a predictive model can be developed to identify the ideal extraction conditions. researchgate.net Optimization ensures not only a higher yield but also a more efficient and cost-effective process by potentially reducing solvent and energy consumption.

Table 3: Parameters for Extraction Optimization

| Parameter | Range Investigated | Optimal Condition (Example) | Effect on Yield |

|---|---|---|---|

| Solvent Concentration | 0-100% Ethanol in Water | 50-70% Ethanol | Significantly affects the solubility of target compounds; an optimal ratio maximizes yield. nih.gov |

| Temperature | 20 - 80 °C | 60 - 75 °C | Higher temperatures generally increase extraction rate, but excessive heat can cause degradation. mdpi.com |

| Time | 15 - 150 min | 80 - 100 min | Yield increases with time until equilibrium is reached; prolonged times may lead to degradation. nih.gov |

Chromatographic Isolation and Purification Strategies for this compound

Following extraction, the crude extract contains a complex mixture of compounds. The isolation and purification of this compound require sophisticated chromatographic techniques that separate molecules based on their physicochemical properties.

Normal-Phase Chromatography (e.g., Silica (B1680970) Gel Column Chromatography)

Normal-phase chromatography (NPC) is a fundamental technique for the purification of natural products. phenomenex.com It utilizes a polar stationary phase, most commonly silica gel, and a non-polar mobile phase. hawach.comwikipedia.org Separation occurs based on the polarity of the compounds; polar molecules interact more strongly with the stationary phase and thus elute later, while non-polar compounds travel through the column more quickly. wikipedia.org

In the context of this compound isolation, the crude extract is typically subjected to silica gel column chromatography. nih.gov A solvent system with low polarity, such as a mixture of hexane (B92381) and ethyl acetate, is used as the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), fractions containing compounds of different polarities can be collected sequentially. This compound, being a moderately polar diterpene acid, will elute at a specific solvent polarity, allowing for its separation from less polar and more polar impurities.

Reverse-Phase Chromatography (e.g., Preparative High-Performance Liquid Chromatography (HPLC), C18 HPLC)

Reverse-phase chromatography (RPC) is a powerful and widely used technique for the final purification of compounds like this compound. chemass.si It operates on the opposite principle to NPC, employing a non-polar stationary phase (e.g., silica bonded with C18 alkyl chains, also known as ODS) and a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile (B52724). springernature.comresearchgate.net

Separation is based on hydrophobicity; non-polar (hydrophobic) compounds have a stronger affinity for the stationary phase and are retained longer, while polar molecules elute earlier. springernature.com In the isolation of this compound, fractions obtained from normal-phase chromatography are often further purified using preparative C18 HPLC. nih.govnih.gov A gradient elution, starting with a high concentration of water and gradually increasing the organic solvent, is used to elute the compounds. This method offers high resolution and is capable of separating structurally similar compounds, yielding this compound at a high purity.

Countercurrent Chromatography (CCC) and High-Speed Countercurrent Chromatography (HSCCC) Applications

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix. wikipedia.orgmdpi.com This avoids issues such as the irreversible adsorption of the sample onto the stationary phase, leading to high recovery rates. wikipedia.org The technique relies on partitioning the analyte between two immiscible liquid phases—one serving as the stationary phase and the other as the mobile phase. aocs.org High-Speed Countercurrent Chromatography (HSCCC) is an advanced form of CCC that uses a strong centrifugal force to hold the stationary phase in place, allowing for faster separations and higher efficiency. globalresearchonline.net

For the purification of natural products like this compound, HSCCC offers significant advantages. It is particularly well-suited for separating components in complex extracts with high sample loading capacity. aocs.org The choice of the two-phase solvent system is critical and is typically guided by the partition coefficient (K) of the target compound. aocs.org A common solvent system for separating moderately polar compounds is the hexane-ethyl acetate-methanol-water (HEMWat) system. wikipedia.org By selecting an appropriate solvent system, HSCCC can be applied to effectively isolate this compound from co-extracted impurities in a single, efficient step.

Table 4: Summary of Chromatographic Techniques for this compound

| Technique | Stationary Phase | Mobile Phase | Separation Principle | Role in Purification |

|---|---|---|---|---|

| Normal-Phase Chromatography | Polar (e.g., Silica Gel) | Non-polar (e.g., Hexane/Ethyl Acetate) | Adsorption based on polarity. wikipedia.org | Initial fractionation of crude extract. nih.gov |

| Reverse-Phase HPLC | Non-polar (e.g., C18/ODS) | Polar (e.g., Water/Methanol) | Partition based on hydrophobicity. springernature.com | High-resolution final purification. nih.gov |

| Countercurrent Chromatography (CCC/HSCCC) | Liquid (one phase of a biphasic system) | Liquid (the other immiscible phase) | Partition between two liquid phases. mdpi.com | High-recovery purification without solid support. globalresearchonline.net |

Size Exclusion Chromatography for Impurity Removal

Following initial isolation and partial purification steps, which typically yield a crude extract enriched with diterpenoids, Size Exclusion Chromatography (SEC) serves as a crucial technique for the removal of remaining impurities that differ in molecular size. This method, also known as gel filtration or molecular sieve chromatography, separates molecules based on their hydrodynamic volume. For the purification of terpenoids like this compound, Sephadex LH-20 is a commonly employed stationary phase. This resin is a hydroxypropylated, cross-linked dextran (B179266) that exhibits both hydrophilic and lipophilic properties, making it compatible with a wide range of organic solvents. pitt.edumedchemexpress.com

The principle of SEC involves passing the sample through a column packed with porous beads. Molecules larger than the pores of the beads are excluded and travel through the interstitial volume of the column, eluting first. Smaller molecules can diffuse into the pores, leading to a longer path length and later elution. Therefore, SEC is effective in separating the target compound from both high-molecular-weight impurities (e.g., pigments, polymeric materials) and low-molecular-weight contaminants.

In the context of this compound purification, a fraction obtained from a previous chromatographic step (such as silica gel chromatography) would be dissolved in a suitable mobile phase, typically methanol or an ethanol-water mixture, and applied to a Sephadex LH-20 column. researchgate.netnih.gov The selection of the mobile phase is critical to ensure proper swelling of the gel and effective separation. cytivalifesciences.com The separation is monitored by collecting fractions and analyzing them using techniques like Thin Layer Chromatography (TLC) to identify the fractions containing the pure compound.

The following interactive table outlines typical parameters for the purification of a crude this compound sample using a Sephadex LH-20 column. Please note that this data is representative of a standard procedure for kaurane (B74193) diterpenes, as specific published data for this precise purification step of this compound is limited.

Table 1: Illustrative Parameters for Size Exclusion Chromatography of this compound

| Parameter | Value/Description | Purpose |

|---|---|---|

| Stationary Phase | Sephadex LH-20 | Separation of natural products like terpenoids based on molecular size. researchgate.net |

| Column Dimensions | 2.5 cm x 100 cm | Provides adequate bed volume for preparative separation. |

| Mobile Phase | 100% Methanol | Common solvent for dissolving diterpenes and for use with Sephadex LH-20. researchgate.net |

| Flow Rate | 0.5 mL/min | A slow flow rate generally improves resolution in SEC. cytivalifesciences.com |

| Sample Loading | 100 mg of crude extract dissolved in 2 mL of methanol | Concentrated sample application leads to better separation efficiency. |

| Fraction Volume | 10 mL | Collection of small fractions allows for precise isolation of the target compound. |

| Detection Method | TLC analysis of fractions | Visualization of the compound's presence and purity in each fraction. |

| Expected Elution | Fractions containing this compound are expected to elute after high molecular weight impurities and before low molecular weight impurities. | Based on the principle of size exclusion. |

Crystallization and Recrystallization Techniques for Purity Enhancement

Crystallization is the definitive step for achieving high purity of a solid compound like this compound. Recrystallization is a purification technique that relies on the differences in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. mt.com The fundamental principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but the impurities are either insoluble or sparingly soluble. Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:

Not react chemically with the compound.

Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.

Dissolve impurities well even at low temperatures, or not at all.

Be sufficiently volatile to be easily removed from the purified crystals.

For carboxylic acids like this compound, polar solvents such as acetone, ethyl acetate, and alcohols (methanol, ethanol) are often effective. iscientific.orgrochester.edu Sometimes, a mixed-solvent system is necessary. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid, indicating the onset of crystallization. pitt.edu

The process involves heating the chosen solvent to its boiling point and dissolving the crude this compound to create a saturated solution. If any impurities are insoluble in the hot solvent, a hot filtration step is performed. The clear, hot solution is then allowed to cool slowly and undisturbed to promote the formation of large, well-defined crystals. Rapid cooling can lead to the formation of small crystals that may trap impurities. Once crystallization is complete, the crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.

Below is an interactive table demonstrating a hypothetical solvent screening for the recrystallization of this compound. This data is illustrative of a typical screening process for a natural product with similar functional groups.

Table 2: Illustrative Solvent Screening for Recrystallization of this compound

| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |

|---|---|---|---|---|

| Water | Insoluble | Insoluble | None | Unsuitable |

| Hexane | Insoluble | Sparingly Soluble | Poor | Unsuitable |

| Acetone | Soluble | Very Soluble | None (too soluble) | Good "good" solvent for a mixed-solvent system. iscientific.org |

| Methanol | Sparingly Soluble | Soluble | Yes, fine needles | Potentially suitable. |

| Ethyl Acetate | Sparingly Soluble | Soluble | Yes, prisms | Potentially suitable. |

| Acetone/Water | - | - | Yes, well-formed crystals | Promising mixed-solvent system. |

| Ethyl Acetate/Hexane | - | - | Yes, well-formed crystals | Promising mixed-solvent system. wvu.edu |

Biosynthetic Pathways and Metabolic Engineering Perspectives of Siegeskaurolic Acid

Precursor Identification and Elucidation of Siegeskaurolic Acid

The biosynthesis of all terpenoids, including this compound, begins with the universal five-carbon (C5) building blocks. scite.ai The elucidation of the origin of these precursors is fundamental to understanding the entire biosynthetic cascade.

The fundamental precursors for the biosynthesis of this compound are Isopentenyl Diphosphate (B83284) (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). scite.ainih.gov These two C5 molecules are the activated isoprene (B109036) units that serve as the building blocks for all terpenoid compounds. The biosynthesis of diterpenoids, which are C20 compounds, requires the sequential condensation of three molecules of IPP with one molecule of DMAPP. This series of reactions is catalyzed by prenyltransferases and results in the formation of the C20 precursor, Geranylgeranyl Diphosphate (GGPP), which is the direct substrate for the formation of the diterpene skeleton. exlibrisgroup.com

Higher plants utilize two distinct pathways to synthesize the isoprenoid precursors, IPP and DMAPP: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. nih.govresearchgate.net

The MVA pathway , which is active in the cytosol, primarily utilizes acetyl-CoA as its starting substrate. scite.ai This pathway is generally responsible for the biosynthesis of sesquiterpenes, triterpenes, and sterols. researchgate.net

The MEP pathway , on the other hand, operates in the plastids and starts from the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. scite.ai This pathway is the primary source of precursors for the biosynthesis of monoterpenes, diterpenoids (including the ent-kaurane skeleton of this compound), carotenoids, and the side chains of chlorophylls (B1240455) and gibberellins (B7789140). researchgate.netkoreascience.kr Studies on the biosynthesis of other ent-kaurane diterpenoids have confirmed that they are mainly produced through the MEP pathway located in the plastids. koreascience.kr Therefore, it is established that the carbon skeleton of this compound is derived from IPP and DMAPP synthesized via the MEP pathway.

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor | Abbreviation | Carbon Number | Biosynthetic Pathway | Cellular Location | Role |

| Isopentenyl Diphosphate | IPP | C5 | MVA and MEP | Cytosol and Plastids | Universal isoprenoid building block. scite.ainih.gov |

| Dimethylallyl Diphosphate | DMAPP | C5 | MVA and MEP | Cytosol and Plastids | Universal isoprenoid building block, isomer of IPP. scite.ainih.gov |

| Geranylgeranyl Diphosphate | GGPP | C20 | MEP | Plastids | Direct precursor for diterpene synthesis. exlibrisgroup.com |

Enzymatic Steps and Key Biosynthetic Enzymes Involved in this compound Production

Following the synthesis of the C20 precursor GGPP, a series of specialized enzymes catalyze the transformation of this linear molecule into the complex tetracyclic structure of this compound. These enzymes include diterpene synthases and cytochrome P450 monooxygenases.

The formation of the characteristic ent-kaurane skeleton of this compound from the linear GGPP precursor is a two-step cyclization process catalyzed by two distinct types of diterpene synthases (DTS) or a bifunctional enzyme. exlibrisgroup.comnih.gov

Class II Diterpene Synthase: The first step involves a protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by an ent-copalyl diphosphate synthase (CPS). nih.gov

Class I Diterpene Synthase: The second step involves the ionization of the diphosphate group from ent-CPP, followed by a series of intramolecular rearrangements and a final cyclization to yield the tetracyclic hydrocarbon, ent-kaurene (B36324). This reaction is catalyzed by an ent-kaurene synthase (KS). nih.gov

In some organisms, these two catalytic functions are present on a single bifunctional protein. The resulting ent-kaurene is the foundational scaffold upon which further modifications occur to produce this compound.

Once the ent-kaurene skeleton is formed, it undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). frontiersin.org These enzymes are responsible for introducing hydroxyl groups and other functionalities at specific positions on the diterpene scaffold, which is crucial for the bioactivity of the final compound.

For the biosynthesis of this compound (ent-16α,17-dihydroxy-kauran-19-oic acid), the following oxidative steps are necessary:

Oxidation at C-19: The methyl group at the C-4 position (C-19) of the ent-kaurane skeleton is sequentially oxidized to a carboxylic acid. This is a common modification in the biosynthesis of gibberellins and other ent-kaurane diterpenoids and is typically catalyzed by an ent-kaurene oxidase (KO), a member of the CYP701 family of cytochrome P450s. nih.govmdpi.com This oxidation likely proceeds through alcohol and aldehyde intermediates.

Hydroxylation at C-16 and C-17: this compound possesses hydroxyl groups at both the C-16 and C-17 positions. The introduction of these hydroxyl groups is also catalyzed by specific cytochrome P450 monooxygenases. While the exact enzymes from Siegesbeckia pubescens have not been characterized, studies on other kaurane (B74193) diterpenoids suggest the involvement of dedicated CYPs for such hydroxylations. mdpi.com The biotransformation of ent-kaur-16-en-19-ol by the fungus Cephalosporium aphidicola has been shown to produce ent-kauran-16β,17,19-triol, indicating that hydroxylation at C-17 can occur on a kaurane skeleton. scite.ai

While there is no direct evidence in the reviewed literature confirming the glycosylation of this compound itself, glycosylation is a common post-synthetic modification of diterpenoids in plants. nih.gov This process is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar moiety (like glucose) to the diterpenoid aglycone. researchgate.netkoreascience.kr

Glycosylation can significantly alter the properties of natural products, including their solubility, stability, and biological activity. In the context of kaurane diterpenoids, glycosides of steviol, another ent-kaurane, are well-known for their sweet taste. koreascience.kr It is plausible that this compound or its biosynthetic intermediates could be glycosylated in Siegesbeckia. However, the specific glycosyltransferases that might be involved have not yet been identified. Further research is needed to determine if glycosylated derivatives of this compound exist in nature and to characterize the enzymes responsible for their synthesis.

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme Class | Specific Enzyme (Example) | Substrate | Product | Function |

| Diterpene Synthase (Class II) | ent-copalyl diphosphate synthase (CPS) | Geranylgeranyl Diphosphate (GGPP) | ent-copalyl diphosphate (ent-CPP) | Initial bicyclization of the linear precursor. nih.gov |

| Diterpene Synthase (Class I) | ent-kaurene synthase (KS) | ent-copalyl diphosphate (ent-CPP) | ent-kaurene | Formation of the tetracyclic ent-kaurane skeleton. nih.gov |

| Cytochrome P450 Monooxygenase | ent-kaurene oxidase (KO, CYP701 family) | ent-kaurene | ent-kaurenoic acid | Oxidation of the C-19 methyl group to a carboxylic acid. mdpi.com |

| Cytochrome P450 Monooxygenase | (Uncharacterized) | ent-kaurane derivatives | Hydroxylated ent-kaurane derivatives | Introduction of hydroxyl groups at C-16 and C-17. mdpi.com |

| Glycosyltransferase | UDP-dependent glycosyltransferase (UGT) (Hypothetical) | This compound or intermediates | Glycosylated this compound derivatives | Attachment of sugar moieties, potentially altering solubility and activity. nih.gov |

Metabolic Pathways of this compound in Pre-clinical Research Models

Understanding how a bioactive compound is metabolized is crucial for evaluating its potential therapeutic efficacy and behavior in a biological system. Pre-clinical models, including microbial, cellular, and animal systems, offer valuable insights into the biotransformation and metabolic fate of natural products like this compound.

Microbial biotransformation utilizes whole microorganisms or their enzymes to perform chemical modifications on a substrate, often yielding derivatives that are difficult to produce through conventional chemical synthesis. mdpi.com Fungi, in particular, are known for their remarkable ability to hydroxylate complex molecules like diterpenoids at positions with unactivated carbons. mdpi.comresearchgate.net

Numerous studies have demonstrated the successful biotransformation of ent-kaurane diterpenoids using various fungal species. A key substrate in this research is ent-kaur-16-en-19-oic acid (kaurenoic acid), a direct precursor in the biosynthetic lineage of this compound. Incubation of kaurenoic acid with the fungus Psilocybe cubensis was shown to produce several hydroxylated derivatives, including ent-16β,17-dihydroxy-kauran-19-oic acid, a stereoisomer of this compound. researchgate.net The fungus Rhizopus stolonifer is also capable of performing this C-16 and C-17 dihydroxylation. mdpi.com These studies highlight that microbial systems possess the necessary enzymatic machinery (specifically, P450 hydroxylases) to perform the key final steps in the formation of this compound and related compounds.

Below is a table summarizing selected microbial biotransformations of kaurane diterpenes.

| Microorganism | Substrate | Product(s) | Reference |

| Psilocybe cubensis | ent-kaur-16-en-19-oic acid | ent-16β,17-dihydroxy-kauran-19-oic acid; ent-12α,16β,17-trihydroxy-kauran-19-oic acid | researchgate.net |

| Rhizopus stolonifer | ent-kaur-16-en-19-oic acid | ent-16β,17-dihydroxy-kauran-19-oic acid | mdpi.com |

| Fusarium proliferatum | ent-15α-hydroxy-kaur-16-en-19-oic acid | ent-2α,15α-dihydroxy-kaur-16-en-19-oic acid | tandfonline.com |

| Beauveria sulfurescens | 16α,17-epoxy-ent-kaurane-19-oic acid | 7β,17-dihydroxy-ent-kaur-15-en-19-oic acid and other rearranged ent-kauranes | nih.gov |

This table is interactive. You can sort and filter the data.

In vitro cellular models, using cultured cells, are indispensable tools for investigating the specific effects and mechanisms of action of a compound at the cellular level. This compound has been evaluated in several such models. For instance, studies have shown that it can stimulate the proliferation and migration of vasculogenic progenitor cells (VPCs) through the Akt/ERK signaling pathways. nih.gov Other research has demonstrated its ability to inhibit RANKL-induced osteoclastogenesis in bone marrow macrophages. nih.gov

However, the primary focus of these existing in vitro studies has been to characterize the pharmacological or biological activity of this compound. To date, there is no published scientific literature detailing the metabolic transformation or breakdown of this compound within these or other cellular models. Therefore, the specific metabolites formed, the enzymes involved (such as cellular CYPs), and the rate of its metabolism at the cellular level remain uncharacterized.

Despite its use in these in vivo efficacy models, comprehensive studies on the metabolic fate of this compound have not been reported. Key information, such as its bioavailability after oral administration, its distribution into various tissues, the chemical structures of metabolites formed in the liver or other organs, and the routes and timeline of its excretion from the body, is not available in the current scientific literature. Such pharmacokinetic studies are essential for further pre-clinical development and would typically involve administering the compound and subsequently analyzing blood, urine, feces, and tissue samples over time using mass spectrometry techniques. nih.gov

Chemical Synthesis, Semisynthesis, and Derivatization Strategies for Siegeskaurolic Acid Analogs

Total Synthesis Approaches to Siegeskaurolic Acid

The total synthesis of complex natural products like this compound is a formidable challenge that serves as a platform for developing and testing new synthetic methodologies. organic-chemistry.org While numerous ent-kaurane diterpenoids have been synthesized, the overarching strategies are broadly applicable to the entire class, including this compound. unizg.hr These approaches must address the construction of the characteristic tetracyclic kaurane (B74193) framework and precisely install various oxygen functional groups. researchgate.netchinesechemsoc.org

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. For the ent-kaurane scaffold, a common feature of these analyses is the focus on convergent strategies, which involve synthesizing different fragments of the molecule separately before joining them at a late stage. unizg.hrchemrxiv.org This approach is often more efficient than a linear synthesis where the main molecular backbone is built step-by-step. chemrxiv.org

A prevalent retrosynthetic strategy for ent-kauranes, such as in the synthesis of principinol D, involves disconnecting the central 7-membered ring in a late-stage fragment coupling. chemrxiv.org A general convergent approach for other ent-kauranes, like lungshengenin D, disconnects the tetracyclic core into two key building blocks. unizg.hrmsu.edu This can be visualized as breaking the molecule down to a cyclohexenyl carbamate (B1207046) and an aldehyde fragment, which are then coupled. unizg.hr The biosynthetic pathways also provide inspiration, where the tetracyclic system arises from the cyclization of geranylgeranyl diphosphate (B83284) (GGPP). chinesechemsoc.orgacs.org

Key disconnections often target the formation of the bridged bicyclo[3.2.1]octane system (C/D rings) and the fusion of the A/B rings. chemrxiv.org For example, a key intramolecular Diels-Alder reaction can be envisioned to simultaneously form the B and C rings of the core structure. magtech.com.cn

Table 1: Representative Retrosynthetic Strategies for Kaurane-Type Diterpenoids

| Target Type | Key Disconnection Strategy | Precursor Fragments/Key Reactions | Reference(s) |

|---|---|---|---|

| Rearranged Kaurane (Principinol D) | Late-stage 7-membered ring formation | Bicyclo[3.2.1]octane fragment and a vinylation partner; Ni-catalyzed α-vinylation | chemrxiv.org |

| Oxidized ent-Kaurane (Lungshengenin D) | Convergent coupling of A/B and D ring precursors | Cyclohexenyl carbamate and an aldehyde; Hoppe's homoaldol reaction | unizg.hrmsu.edu |

| General ent-Kaurane Scaffold | Intramolecular Diels-Alder | Acyclic or monocyclic diene and dienophile precursor | magtech.com.cn |

A critical challenge in synthesizing kaurane diterpenoids is controlling the stereochemistry at multiple chiral centers, including contiguous quaternary centers. magtech.com.cn Various stereoselective reactions are employed to construct the core skeleton with the correct spatial arrangement of atoms.

For instance, a stereoselective Nazarov cyclization followed by a Diels-Alder reaction has been used to forge two adjacent quaternary stereocenters. magtech.com.cn In another powerful approach, a BF3·OEt2 mediated intramolecular Mukaiyama-Michael-type reaction was used to construct the tetracyclic core, proceeding through a favored transition state to yield a single diastereomer. unizg.hr The stereochemistry of bridged bicyclic systems, which determines whether a kaurane or a related isomer is formed, often originates from the configuration of a key cyclization precursor. chinesechemsoc.org Hydrogenation reactions are also crucial, where the catalyst approaches from the less sterically hindered face of the molecule to ensure facial selectivity, as seen in the synthesis of key tetracyclic ketone intermediates. chinesechemsoc.orgchinesechemsoc.org

After the core carbon framework is assembled, the final steps involve the introduction and modification of functional groups, such as hydroxyls and acetates, a process known as late-stage functionalization. nih.gov This stage is challenging due to the inherent complexity and potential reactivity of the assembled core. acs.org

Strategic C-H oxidation is a powerful tool for introducing oxygen atoms at specific, unactivated positions on the skeleton. nih.gov This mimics biosynthetic pathways where enzymes perform similar selective oxidations. chinesechemsoc.org For example, a radical xanthylation-oxygenation process has been used to install hydroxyl groups at the C2 and C7 positions of a tetracyclic ketone precursor with high regio- and diastereoselectivity. chinesechemsoc.org Photochemical rearrangements have also been employed as a mild method for late-stage skeletal modifications, converting ent-kaurane-type skeletons into other rearranged diterpenoids. acs.org Controlling the stereochemistry during these late-stage additions is paramount; for instance, samarium(II) iodide-mediated reductions in the presence of specific additives have been developed to achieve high diastereoselectivity in ketone reductions. chemrxiv.org

Semisynthesis from Precursors or Related Natural Products

Semisynthesis, or partial chemical synthesis, provides an alternative and often more practical route to complex molecules by using structurally related natural products as starting materials. wikipedia.org This approach leverages the intricate molecular architecture already assembled by nature, requiring fewer synthetic steps than total synthesis. wikipedia.orgkoreascience.kr

The broad availability of certain kaurane diterpenes makes them ideal starting points for the semisynthesis of rarer analogs like this compound. nih.gov Oridonin (B1677485), an abundant ent-kaurane isolated from Isodon rubescens, is a common precursor. nih.gov Its structure can be modified in various ways, such as by installing new functional groups or rings. For example, an inverse-electron-demand hetero-Diels-Alder reaction has been used to build a dihydropyran ring onto the A-ring of oridonin, creating novel hybrid molecules. nih.govnih.govresearchgate.net

Kaurenoic acid is another valuable precursor that has been used to generate derivatives with modified biological activities. researchgate.net Modifications often involve reactions at the carboxylic acid group, the exocyclic double bond, or the hydroxyl groups present in related structures. These modifications can lead to the creation of a library of analogs for structure-activity relationship studies. nih.govresearchgate.net

Improving the yield and selectivity of both semisynthetic and biosynthetic routes is a key area of research. koreascience.krjmb.or.kr In semisynthesis, this involves optimizing reaction conditions. For example, in the cross-cycloaddition reactions on oridonin, the use of a lanthanide Lewis acid catalyst was crucial to favor the desired reaction over an unwanted self-dimerization, thus improving selectivity. nih.gov

In biosynthetic and metabolic engineering approaches, which can be used to produce precursors for semisynthesis, several strategies can enhance yield. jmb.or.krnih.gov These include:

Overexpression of Key Enzymes : Increasing the cellular levels of rate-limiting enzymes in a biosynthetic pathway, such as diterpene synthases or cytochrome P450s, can boost the production of the target compound. nih.govmdpi.com

Heterologous Pathway Engineering : Introducing an entire metabolic pathway (like the mevalonate (B85504) (MEV) pathway) from another organism into a microbial host like E. coli or yeast can significantly increase the supply of isoprenoid precursors (IPP and DMAPP), leading to higher diterpene yields. nih.gov

Pathway Optimization : Fine-tuning the expression levels of pathway enzymes and eliminating competing metabolic pathways that drain precursors can further enhance production. koreascience.krjmb.or.kr For instance, supplementing cultures with cofactors like Mg2+ or optimizing the choice of cytochrome P450 reductase can improve the efficiency of specific enzymatic steps. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Class/Type |

|---|---|

| This compound | ent-Kaurane Diterpenoid |

| Principinol D | Rearranged Kaurane Diterpenoid |

| Lungshengenin D | ent-Kaurane Diterpenoid |

| Geranylgeranyl diphosphate (GGPP) | Diterpene Precursor |

| Oridonin | ent-Kaurane Diterpenoid |

| Kaurenoic acid | ent-Kaurane Diterpenoid |

| Isopentenyl diphosphate (IPP) | Isoprenoid Precursor |

| Dimethylallyl diphosphate (DMAPP) | Isoprenoid Precursor |

| ent-trachylobane | Diterpenoid |

Chemical Derivatization for Structure-Activity Relationship (SAR) Studies and Enhanced Properties

Chemical derivatization is a cornerstone of medicinal chemistry, providing a systematic approach to modify a lead compound's structure to understand its Structure-Activity Relationship (SAR). oncodesign-services.com For a biologically active natural product like this compound, derivatization aims to explore how specific structural modifications influence its interaction with biological targets. oncodesign-services.comnih.gov By synthesizing a series of related analogs, researchers can identify the key pharmacophoric features—the essential functional groups and their spatial arrangement—responsible for the compound's efficacy. oncodesign-services.com These studies are crucial for optimizing potency and selectivity, and for improving pharmacokinetic properties, ultimately guiding the development of more effective therapeutic agents. oncodesign-services.comiomcworld.com

Esterification and Etherification Reactions of Hydroxyl Groups

The hydroxyl (-OH) groups present on the core structure of this compound are prime targets for chemical modification through esterification and etherification. These reactions alter the polarity and lipophilicity of the molecule, which can significantly impact its solubility, cell membrane permeability, and metabolic stability. medcraveonline.com

Esterification involves reacting the hydroxyl groups with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester linkage (-O-C=O). chemguide.co.uk This reaction is often catalyzed by an acid, such as concentrated sulfuric acid (Fischer esterification), or mediated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) (Steglich esterification), a method suitable for acid-sensitive substrates. scienceready.com.auorganic-chemistry.org The introduction of different ester groups, from simple acetates to more complex benzoates or long-chain fatty acid esters, allows for a fine-tuning of the molecule's properties. medcraveonline.com

Etherification , the conversion of a hydroxyl group to an ether (-O-R), is typically achieved by reacting the alcohol with an alkyl halide in the presence of a base. This modification replaces the polar hydroxyl proton with a non-polar alkyl or aryl group, leading to a more stable and lipophilic analog.

These derivatizations are instrumental in SAR studies. For example, creating a library of ester and ether analogs can help determine if a free hydroxyl group is required for hydrogen bonding with a biological target.

Table 1: Potential Ester and Ether Derivatives of this compound for SAR Studies

| Reaction Type | Reagent | Derivative Functional Group | Potential Impact on Properties |

| Esterification | Acetic Anhydride (B1165640) | Acetate Ester | Increased lipophilicity, potential for prodrug design |

| Esterification | Benzoyl Chloride | Benzoate Ester | Increased lipophilicity and steric bulk |

| Esterification | Long-chain Fatty Acid | Fatty Acid Ester | Significantly increased lipophilicity, potential for formulation in lipid-based delivery systems |

| Etherification | Methyl Iodide | Methyl Ether | Removal of hydrogen bond donor capability, increased metabolic stability |

| Etherification | Benzyl Bromide | Benzyl Ether | Increased lipophilicity and introduction of an aromatic moiety |

Oxidation and Reduction Transformations of Functional Groups

Oxidation and reduction reactions offer powerful tools to modify the functional groups on the this compound scaffold, such as its hydroxyl and carboxylic acid moieties. These transformations alter the oxidation state of the carbon atoms, leading to significant changes in the molecule's geometry, electronic properties, and potential for interaction with biological targets. libretexts.org

Oxidation of secondary hydroxyl groups on the triterpene skeleton can yield ketones. This transformation can be accomplished using a variety of reagents, including chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective agents like Dess-Martin periodinane (DMP) or 2-Iodoxybenzoic acid (IBX), which operate under neutral conditions and are less likely to cause over-oxidation. asccollegekolhar.in The conversion of an alcohol to a ketone removes a hydrogen bond donor and changes the local geometry from tetrahedral to trigonal planar, which can drastically affect binding affinity to a target protein. nih.gov

Reduction primarily targets the carboxylic acid group. Carboxylic acids are generally resistant to reduction but can be converted to primary alcohols using powerful reducing agents like lithium aluminum hydride (LAH). libretexts.org To achieve a partial reduction to an aldehyde, more controlled methods are necessary, such as the conversion of the carboxylic acid to an acid chloride followed by reduction with a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org These modifications can reveal the importance of the acidic nature and the oxidation state of the C-28 position for biological activity.

Table 2: Oxidation and Reduction Strategies for this compound

| Transformation | Target Functional Group | Reagent(s) | Product Functional Group | Rationale for SAR |

| Oxidation | Secondary Alcohol | Dess-Martin Periodinane (DMP) | Ketone | Investigates the role of the hydroxyl as a hydrogen bond donor and the effect of planar geometry. |

| Reduction | Carboxylic Acid | Lithium Aluminum Hydride (LAH) | Primary Alcohol | Determines the necessity of the acidic carboxyl group for activity. |

| Partial Reduction | Carboxylic Acid (via acid chloride) | LiAlH(Ot-Bu)₃ | Aldehyde | Explores the activity of an intermediate oxidation state between the carboxylic acid and alcohol. |

Introduction of Heteroatoms and Novel Functional Groups

Incorporating heteroatoms—atoms other than carbon and hydrogen, such as nitrogen, sulfur, or halogens—and novel functional groups into the this compound structure can dramatically alter its physicochemical and biological properties. wikipedia.orgpressbooks.pub Such modifications can introduce new hydrogen bonding capabilities, create dipole moments, enhance binding to target proteins through new interactions, and improve pharmacokinetic profiles. taylorandfrancis.com

One common strategy is the conversion of the C-28 carboxylic acid into a variety of amides . This is readily achieved by activating the carboxylic acid (e.g., forming an acid chloride or using peptide coupling reagents) and then reacting it with a primary or secondary amine. This introduces a nitrogen atom and creates a functional group capable of acting as both a hydrogen bond donor and acceptor. organic-chemistry.org Synthesizing a library of amides with different substituents (alkyl, aryl, heterocyclic) allows for extensive exploration of the steric and electronic requirements of the binding pocket.

Furthermore, heterocyclic rings can be appended to the this compound skeleton. uou.ac.in For instance, the carboxylic acid could be coupled with amino-substituted heterocycles to generate more complex derivatives. The introduction of these ring systems can enhance target specificity and introduce novel pharmacological activities. mdpi.commdpi.com The strategic placement of heteroatoms can significantly influence polarity, lipophilicity, and metabolic stability. taylorandfrancis.com

Table 3: Examples of Heteroatom and Functional Group Introduction

| Modification Strategy | Reagent/Method | Resulting Functional Group/Moiety | Potential Advantage in SAR Studies |

| Amidation | Amine + Coupling Agent (e.g., DCC/DMAP) | Carboxamide | Introduces hydrogen bonding capability; explores steric and electronic effects at the C-28 position. |

| Sulfonamide Formation | Convert amine derivative to sulfonamide | Sulfonamide | Introduces a strongly electron-withdrawing and hydrogen-bonding group. |

| Halogenation | Electrophilic halogenating agents | Halogenated analog | Alters lipophilicity and electronic distribution; can serve as a handle for further reactions. |

| Heterocycle Introduction | Coupling with an amino-functionalized heterocycle | Heterocyclic amide | Introduces complex, rigid structures that can probe specific binding interactions and improve properties. mdpi.comjapsonline.com |

Prodrug and Pro-molecule Design for Research Applications

The prodrug approach is a sophisticated strategy used to overcome undesirable properties of a pharmacologically active compound, such as poor solubility, chemical instability, or low bioavailability. ijnrd.orghrpatelpharmacy.co.in A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in vivo to release the active compound. hrpatelpharmacy.co.incentralasianstudies.org

For this compound, a common prodrug strategy would involve masking the polar carboxylic acid group to enhance its ability to cross cell membranes. hrpatelpharmacy.co.inEsterification of the carboxylic acid to form a methyl, ethyl, or other labile ester is a classic example. These ester prodrugs are generally more lipophilic and can be readily hydrolyzed by ubiquitous esterase enzymes in the body to regenerate the active carboxylic acid. hrpatelpharmacy.co.in

Another approach is the design of pro-molecules for research applications . These are derivatives designed not for therapeutic benefit but as tools to study the mechanism of action or distribution of the parent compound. For example, a fluorescent tag could be attached to this compound via a cleavable linker. This would allow researchers to visualize the compound's uptake and localization within cells or tissues. Once inside the target environment, the linker would be cleaved, releasing the native compound for its biological action. This strategy aids in target validation and understanding the compound's journey from administration to its site of action.

Table 4: Prodrug and Pro-molecule Strategies for this compound

| Strategy | Modification | Activation Mechanism | Objective |

| Carrier-Linked Prodrug | Esterification of the carboxylic acid | In vivo hydrolysis by esterases | Improve oral bioavailability and cell permeability. hrpatelpharmacy.co.in |

| Carrier-Linked Prodrug | Formation of an amino acid conjugate at the carboxylic acid | Hydrolysis by peptidases | Potentially target specific transporters or tissues. |

| Pro-molecule for Imaging | Attachment of a fluorescent probe via a cleavable linker | Enzyme- or pH-sensitive cleavage | Visualize cellular uptake and distribution for mechanistic studies. |

| Bioprecursor Prodrug | Introduction of a group that is metabolically converted to the active functional group | In vivo oxidation or reduction | Site-specific activation or overcoming metabolic instability. hrpatelpharmacy.co.in |

Molecular and Cellular Pharmacological Activities of Siegeskaurolic Acid

Siegeskaurolic acid, a kaurane-type diterpenoid isolated from plants such as Siegesbeckia pubescens, has demonstrated significant anti-inflammatory properties through various molecular and cellular mechanisms. Research has elucidated its ability to modulate key inflammatory pathways, inhibit the production of pro-inflammatory mediators, and suppress the activity of enzymes crucial to the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to effectively inhibit the production of several key pro-inflammatory mediators in cellular models of inflammation. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound significantly suppressed the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) nih.govmedchemexpress.com. The overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a key target for anti-inflammatory therapies nih.gov. Similarly, PGE2 is a primary mediator of inflammation, contributing to pain and fever nih.govpatsnap.comfrontiersin.org.

The inhibitory action of this compound extends to other important cytokines involved in the inflammatory response. It has been found to reduce the secretion of interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1) in LPS-stimulated RAW 264.7 cells nih.gov. In models of iodoacetamide-induced colitis in rats, the aqueous extract of Siegesbeckia pubescens, which contains this compound, inhibited the mRNA expression of pro-inflammatory cytokines including TNF-α, IL-6, and interleukin-1 beta (IL-1β) in the colon wisdomlib.orgscialert.netimrpress.com. These cytokines play critical roles in the amplification and perpetuation of inflammatory responses nih.govkoreamed.org.

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Mediator | Cell/Animal Model | Effect | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of production | nih.govmedchemexpress.com |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of production | nih.govmedchemexpress.com |

| Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of production | nih.govmedchemexpress.com |

| TNF-α mRNA | Iodoacetamide-induced colitis in rats | Inhibition of expression | wisdomlib.orgscialert.netimrpress.com |

| Interleukin-1 beta (IL-1β) mRNA | Iodoacetamide-induced colitis in rats | Inhibition of expression | wisdomlib.orgscialert.netimrpress.com |

| Interleukin-6 (IL-6) | LPS-stimulated RAW 264.7 macrophages | Inhibition of secretion | nih.gov |

| IL-6 mRNA | Iodoacetamide-induced colitis in rats | Inhibition of expression | wisdomlib.orgscialert.netimrpress.com |

| Monocyte Chemoattractant Protein-1 (MCP-1) | LPS-stimulated RAW 264.7 macrophages | Inhibition of secretion | nih.gov |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its ability to modulate critical intracellular signaling pathways, particularly the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes researchgate.net. This compound has been demonstrated to inhibit LPS-induced NF-κB activation in RAW 264.7 macrophages nih.govmedchemexpress.com. This inhibition is achieved by preventing the degradation of the inhibitor kappaB (IκB), which normally sequesters NF-κB in the cytoplasm. By stabilizing IκB, this compound prevents the nuclear translocation of NF-κB subunits p65 and p50, thereby down-regulating the transcription of target inflammatory genes nih.gov.

In addition to the NF-κB pathway, evidence suggests that compounds from Siegesbeckia species, including this compound, can modulate the MAPK pathway. An ethanol (B145695) extract of Siegesbeckia orientalis was found to significantly reduce the phosphorylation of c-Jun N-terminal kinase (JNK), p38-MAPK, and ERK1/2 in a dose-dependent manner in LPS-stimulated RAW 264.7 cells nih.govresearchgate.net. The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators mdpi.commdpi.com.

Inhibition of Pro-inflammatory Enzymes

This compound directly targets the expression and activity of key pro-inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of NO and PGE2, respectively, during inflammation nih.gov.

In LPS-stimulated RAW 264.7 macrophages, this compound was found to inhibit the protein and mRNA expression of both iNOS and COX-2 nih.gov. This dual inhibition is a significant contributor to its anti-inflammatory profile, as both iNOS and COX-2 are pivotal in the inflammatory cascade embopress.orgnih.gov. The suppression of these enzymes aligns with the observed reduction in NO and PGE2 production nih.gov. Other diterpenoids from Siegesbeckia pubescens have also been reported to inhibit the expression of iNOS and COX-2 in BV2 microglia wisdomlib.org.

Effects on Immune Cell Function and Activation

The anti-inflammatory activity of this compound has been extensively studied in various immune and other cell types, providing insights into its cellular mechanisms of action.

RAW 264.7 Macrophages: This murine macrophage cell line is a widely used model for studying inflammation. This compound has been shown to inhibit the production of NO, PGE2, and TNF-α in LPS-stimulated RAW 264.7 cells nih.gov. It also suppresses the expression of iNOS and COX-2 and blocks the activation of the NF-κB pathway in these cells nih.govimrpress.com.

BV2 Microglia: These are immortalized murine microglial cells used to study neuroinflammation. Diterpenes from Siegesbeckia pubescens, including ent-kaurane types like this compound, have been reported to inhibit LPS-induced NO production and the expression of iNOS and COX-2 in BV2 microglia wisdomlib.org.

Human Chondrocytes: While direct studies on this compound in human chondrocytes are limited, the general anti-inflammatory properties, such as the inhibition of inflammatory mediators and enzymes, are relevant to conditions like osteoarthritis where chondrocytes play a key role in cartilage degradation driven by inflammation.

In vitro Cell-Based Assays for Inflammatory Response Assessment

A variety of in vitro cell-based assays have been employed to evaluate the anti-inflammatory potential of this compound. These assays typically involve stimulating cells with an inflammatory agent like LPS and then measuring the production of inflammatory mediators researchgate.netijcrt.orgmdpi.com.

The most common assays used in the study of this compound include:

Nitric Oxide (NO) Assay: The Griess reaction is used to measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant of LPS-stimulated RAW 264.7 macrophages nih.govnih.gov.

Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as PGE2, in cell culture supernatants nih.gov.

Western Blot Analysis: This method is used to determine the protein expression levels of key inflammatory enzymes like iNOS and COX-2, and signaling proteins involved in pathways like NF-κB and MAPK nih.govnih.gov.

Luciferase Reporter Assays: These assays are used to measure the transcriptional activity of signaling pathways like NF-κB, providing a functional readout of their activation or inhibition nih.gov.

In vivo Animal Models of Inflammation

The anti-inflammatory effects of this compound have been validated in several in vivo animal models of inflammation, demonstrating its therapeutic potential in a physiological context ijpras.com.

Carrageenan-Induced Edema: This is a classic model of acute inflammation. Pretreatment with this compound has been shown to exhibit anti-inflammatory effects in the carrageenan-induced paw edema model in rats nih.govnih.govslideshare.netplos.org.

Acetic Acid-Induced Abdominal Constriction: This model is used to assess peripheral analgesic and anti-inflammatory activity. This compound has demonstrated antinociceptive effects in the acetic acid-induced writhing test in mice, which is indicative of its ability to inhibit inflammatory pain nih.govfrontiersin.org.

Iodoacetamide-induced Colitis: This model mimics aspects of inflammatory bowel disease. An aqueous extract of Siegesbeckia pubescens, containing this compound, was shown to ameliorate iodoacetamide-induced colitis in rats, reducing pathological symptoms and the expression of pro-inflammatory cytokines in the colon wisdomlib.orgscialert.netimrpress.comscialert.netnih.gov.

TNBS-induced Ulcerative Colitis in rats: Trinitrobenzene sulfonic acid (TNBS)-induced colitis is another well-established model for inflammatory bowel disease nih.govnih.govkoreamed.orgphcog.comijsr.net. While direct studies with isolated this compound in this specific model are not extensively detailed in the provided context, the demonstrated efficacy of Siegesbeckia extracts in other colitis models suggests potential activity.

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Effect | Reference |

|---|---|---|

| Carrageenan-Induced Edema (rat) | Exhibited anti-inflammatory effects | nih.gov |

| Acetic Acid-Induced Abdominal Constriction (mouse) | Exhibited antinociceptive effects | nih.gov |

| Iodoacetamide-induced Colitis (rat) | Ameliorated colitis, reduced pro-inflammatory cytokine expression | wisdomlib.orgscialert.netimrpress.com |

Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the molecular and cellular pharmacological activities of this compound according to the specified outline.

Research on this compound, a diterpene identified as ent-16αH,17-hydroxy-kauran-19-oic acid and isolated from Siegesbeckia pubescens, has primarily focused on its anti-inflammatory and antinociceptive properties. nih.gov Studies have investigated its effects on macrophage cell lines in the context of inflammation, but detailed investigations into its specific anticancer and antimicrobial activities, as requested, are not available in the current body of published research.

Specifically, there is no scientific literature detailing:

Anticancer Activities and Molecular Mechanisms of this compound, including its effects on apoptosis, cell cycle arrest, angiogenesis, metastasis, or its activity in in vitro and in vivo cancer models.

Antimicrobial Activities and Mechanisms of this compound, including any specific antibacterial effects against pathogens such as MRSA.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict, detailed outline provided in the user request. The required research findings for this compound in these specific areas have not been published.

Antimicrobial Activities and Mechanisms

Antifungal and Antiviral Activities

This compound has been identified as a constituent of plants investigated for their antimicrobial properties. Research involving the bioassay-guided fractionation of Siegesbeckia pubescens identified this compound as one of five bioactive compounds. d-nb.info The isolated compounds from this plant demonstrated varying degrees of antimicrobial activity, and specific tests for antifungal activity were conducted. d-nb.info While the compound is studied for its potential in treating microbial infections, detailed data on its specific spectrum of activity against various fungal strains is an area of ongoing research. biosynth.com

In the context of antiviral activity, this compound is noted in scientific product catalogs alongside compounds with established antiviral effects, suggesting research interest in this area. chemfaces.com The compound is associated with potential antiviral applications in broader biochemical and pharmaceutical research, though specific mechanisms and targeted viruses are not extensively detailed in initial findings. biosynth.com

Mechanisms of Action against Pathogens

While this compound has been identified in extracts with antimicrobial effects, the precise molecular mechanisms through which it acts against specific pathogens are not yet fully elucidated. d-nb.inforesearchgate.net The majority of mechanistic studies have focused on its anti-inflammatory and antioxidant properties rather than direct antimicrobial actions like membrane disruption. targetmol.comresearchgate.net The compound's ability to modulate host immune responses, particularly by inhibiting pro-inflammatory pathways in immune cells like macrophages, represents an indirect mechanism that could influence the outcome of infections. scialert.netjst.go.jp However, direct modes of action on fungal or viral structures remain a subject for further investigation.

Antioxidant Activities and Mechanisms

This compound has been isolated from plant extracts that exhibit significant radical scavenging capabilities. In studies on Siegesbeckia glabrescens, an ethanol extract containing this compound demonstrated potent antioxidant effects in multiple assays. nih.gov This extract was subjected to bioactivity-guided fractionation, leading to the isolation of nine compounds, including this compound, which were evaluated for their antioxidant potential. nih.govresearchgate.netresearchgate.net The primary assays used to determine this activity included the scavenging of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and nitric oxide (NO) radicals. nih.govresearchgate.net

Table 1: Radical Scavenging Assays Associated with this compound Source Extracts

| Radical Species | Assay Name | Finding | Reference(s) |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS Assay | The source extract demonstrated radical scavenging activity. | nih.govresearchgate.net |

| 2,2-diphenyl-1-picrylhydrazyl | DPPH Assay | The source extract demonstrated radical scavenging activity. | nih.govresearchgate.netresearchgate.net |

| Nitric Oxide | NO Radical Scavenging | The source extract demonstrated radical scavenging activity. | nih.govresearchgate.netresearchgate.net |